

Commercial Suppliers and Technical Guide for Neo Spiramycin I-d3 Standard

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Compound of Interest		
Compound Name:	Neo Spiramycin I-d3	
Cat. No.:	B15143005	Get Quote

For researchers, scientists, and drug development professionals requiring a stable isotopelabeled internal standard for the accurate quantification of Neo Spiramycin I, this technical guide provides an in-depth overview of commercially available **Neo Spiramycin I-d3**. This document outlines key technical data from various suppliers, a detailed experimental protocol for its use in analytical methods, and a workflow visualization to support your research and development needs.

Introduction

Neo Spiramycin I is a metabolite of the macrolide antibiotic Spiramycin. Accurate and sensitive quantification of Neo Spiramycin I is crucial in various stages of drug development, including pharmacokinetic, metabolism, and residue analysis studies. **Neo Spiramycin I-d3**, a deuterium-labeled internal standard, is an essential tool for mass spectrometry-based bioanalytical methods, ensuring high precision and accuracy by compensating for matrix effects and variations in sample processing.

Commercial Suppliers of Neo Spiramycin I-d3

A comprehensive search has identified several commercial suppliers of **Neo Spiramycin I-d3** standard. The following table summarizes the key quantitative data and product details from these vendors for easy comparison.



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Pack Sizes
LGC Standards	TRC- N390042	C36H59D3N2O	Not specified	Not specified	0.5 mg, 5 mg
Axios Research	AR-S11194	C36H59D3N2O	701.90	NA	Not specified
MedchemExp ress	HY-143623S	С36H59D3N2O	Not specified	Not specified	Not specified
Alfa Chemistry	ACMA00059 481	C36H59D3N2O	701.9	Not specified	mg, g, kg

Note: Researchers should always request a certificate of analysis from the supplier for lotspecific information, including purity and exact concentration.

Experimental Protocols

The following is a detailed methodology for the simultaneous quantification of Spiramycin and Neo Spiramycin in a biological matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol is based on a validated method for the analysis of these compounds in milk and utilizes a deuterated internal standard for accurate quantification.[1][2][3]

Sample Preparation

- Milk Sample Extraction:
 - To 1 mL of milk sample, add a known concentration of Spiramycin-d3 as an internal standard.
 - Add 3 mL of acetonitrile (ACN) for protein precipitation and extraction of the analytes.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge the sample at 4000 rpm for 10 minutes.



- Collect the supernatant.
- Solid-Phase Extraction (SPE) for Clean-up and Concentration:
 - Condition an SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol followed by 2 mL of water.
 - Load the supernatant from the previous step onto the conditioned SPE cartridge.
 - Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
 - Elute the analytes with 2 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm).
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - Start with a suitable percentage of Mobile Phase B (e.g., 10%).
 - Increase the percentage of Mobile Phase B linearly to elute the analytes.



- Re-equilibrate the column to the initial conditions before the next injection.
- MS/MS Detection:
 - Operate the mass spectrometer in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the transitions for Neo Spiramycin,
 Spiramycin, and the internal standard.
 - Optimize the cone voltage and collision energy for each analyte to achieve maximum sensitivity.

Mandatory Visualizations Experimental Workflow for Neo Spiramycin I-d3 Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of Neo Spiramycin using **Neo Spiramycin I-d3** as an internal standard.



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Caption: Experimental workflow for the quantification of Neo Spiramycin using a deuterated internal standard.

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References



- 1. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction [agris.fao.org]
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